molecular formula C20H17N3O3S B6560413 N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-34-0

N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B6560413
CAS No.: 1021207-34-0
M. Wt: 379.4 g/mol
InChI Key: SKDLIUCPXLSIGV-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidinone derivative featuring a 4-methoxybenzyl substituent and an acetamide linker.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-26-14-8-6-13(7-9-14)10-21-17(24)11-23-12-22-18-15-4-2-3-5-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLIUCPXLSIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 4-oxo Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the 4-methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using reagents like 4-methoxybenzyl chloride.

    Formation of the Acetamide Moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzothieno[3,2-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone
  • Target Compound: Benzothieno[3,2-d]pyrimidinone core with sulfur in the fused ring.
  • N-(3-Nitrophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Benzofuro[3,2-d]pyrimidinone core replaces sulfur with oxygen.
Fluorinated Benzothieno[3,2-d]pyrimidinone Derivatives
  • 6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Dual fluorine substitutions at positions 6 and 7. Impact: Fluorine enhances metabolic stability and lipophilicity. IR data (C=O at 1734 cm⁻¹, C=N at 1645 cm⁻¹) confirm structural integrity. Synthesized in 78% yield, suggesting efficient methodology .

Substituent Variations

4-Methoxybenzyl vs. Nitrophenyl and Halogenated Groups
  • Target Compound : 4-Methoxybenzyl group (electron-donating) may enhance solubility and π-π interactions.
  • N-(3-Chloro-4-methylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide () : Chlorine and methyl groups introduce steric and electronic effects distinct from methoxy .
Thiophene and Pyridazinone Derivatives
  • Thieno[2,3-d]pyrimidin Derivatives (): Compounds 8–11 feature thiophene and chlorophenyl substituents. Yields (60–75%) and melting points (175–282°C) suggest robust synthetic routes .
  • Pyridazin-3(2H)-one Derivatives (): N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shares the 4-methoxybenzyl group but has a pyridazinone core. Acts as a selective FPR2 agonist, indicating substituent-dependent receptor specificity .

Biological Activity

N-(4-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that falls under the category of benzothieno[3,2-d]pyrimidines. This compound is characterized by its unique structural features, which include a methoxybenzyl substituent and an acetamide functional group. These elements contribute to its potential biological activities, making it a subject of interest in pharmacological research.

Structure and Composition

  • IUPAC Name : N-[(4-methoxyphenyl)methyl]-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 373.43 g/mol

Synthetic Routes

The synthesis of N-(4-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzothieno[3,2-d]pyrimidine Core : Achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors.
  • Introduction of the 4-oxo Group : This can involve oxidation reactions using reagents such as potassium permanganate.
  • Attachment of the 4-methoxybenzyl Group : Accomplished through nucleophilic substitution reactions with 4-methoxybenzyl chloride.

Anticancer Potential

Research indicates that compounds similar to N-(4-methoxybenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that benzothienopyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on various cancer cell lines revealed that this compound demonstrated varying levels of inhibition against tumor growth, particularly in solid tumors. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Preliminary data suggest that it may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition Activity
Acetylcholinesterase (AChE)Moderate
UreaseStrong
LipoxygenaseLow

Antioxidant Activity

The compound has shown promising results in antioxidant assays, indicating its potential to reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

The antioxidant activity is likely attributed to the presence of the methoxy group, which enhances the compound's ability to donate electrons and neutralize free radicals.

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